molecular formula C14H25NO2Si B11854071 (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol

(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol

Cat. No.: B11854071
M. Wt: 267.44 g/mol
InChI Key: FVXZJKYYQGXNKD-UHFFFAOYSA-N
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Description

(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol is a chemical compound with the molecular formula C13H23NOSi. It is characterized by the presence of an amino group, a tert-butyldimethylsilyl-protected hydroxyl group, and a phenyl ring. This compound is often used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the amino group results in an amine .

Scientific Research Applications

(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the tert-butyldimethylsilyl group provides steric protection and stability. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol is unique due to the presence of both an amino group and a tert-butyldimethylsilyl-protected hydroxyl group. This combination allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C14H25NO2Si

Molecular Weight

267.44 g/mol

IUPAC Name

[4-amino-3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol

InChI

InChI=1S/C14H25NO2Si/c1-14(2,3)18(4,5)17-10-12-8-11(9-16)6-7-13(12)15/h6-8,16H,9-10,15H2,1-5H3

InChI Key

FVXZJKYYQGXNKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)CO)N

Origin of Product

United States

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